(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
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Overview
Description
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy and methyl groups, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4,7-dimethoxy-3-methylbenzenamine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.
Formation of the Ylidene Group: The benzothiazole derivative is then reacted with a suitable aldehyde to form the ylidene group.
Formation of the Benzamide Moiety: The final step involves the reaction of the ylidene derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetate
Uniqueness
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
- Molecular Formula : C19H18N2O5S
- Molecular Weight : 386.4 g/mol
- CAS Number : 868370-83-6
The structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities, and two fluorine atoms that enhance its pharmacological properties.
Antimicrobial Activity
Recent studies suggest that compounds containing the benzo[d]thiazole scaffold exhibit significant antimicrobial properties. The presence of fluorine atoms in the structure is known to enhance the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens. For instance, related compounds have demonstrated activity against Staphylococcus aureus through inhibition of the FtsZ protein, a critical component in bacterial cell division .
Anticancer Potential
The difluorobenzamide motif has been associated with increased anticancer activity. Research indicates that fluorinated benzamide derivatives can effectively inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The incorporation of methoxy groups may further enhance this activity by improving solubility and bioavailability .
While specific mechanisms for this compound are not fully elucidated in literature, it is hypothesized that the compound may exert its biological effects through:
- Inhibition of FtsZ Protein : Similar compounds have shown to bind to the FtsZ protein, disrupting bacterial cell division.
- Hydrophobic Interactions : The presence of fluorine enhances hydrophobic interactions with target proteins, facilitating stronger binding and increased efficacy .
Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of Benzo[d]thiazole Moiety : This involves cyclization reactions using appropriate thioamide precursors.
- Introduction of Fluorine Atoms : Fluorination can be achieved through various methods such as electrophilic fluorination or nucleophilic substitution.
- Amide Bond Formation : The final step involves coupling the synthesized benzo[d]thiazole with 2,6-difluorobenzoyl chloride or similar precursors to form the amide linkage.
Case Studies and Research Findings
A comparative study on related compounds demonstrated that fluorinated benzamides exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. For example:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,6-Difluoro-3-methoxybenzamide | Difluoro and methoxy substitution | Antibacterial against S. aureus |
3-Hexyloxybenzamide | Hexyloxy substitution | Enhanced FtsZ inhibition |
These findings underscore the importance of structural modifications in enhancing biological activity and provide a framework for future drug development efforts targeting bacterial infections and cancer .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c1-21-14-11(23-2)7-8-12(24-3)15(14)25-17(21)20-16(22)13-9(18)5-4-6-10(13)19/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNQCPNNWHYGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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